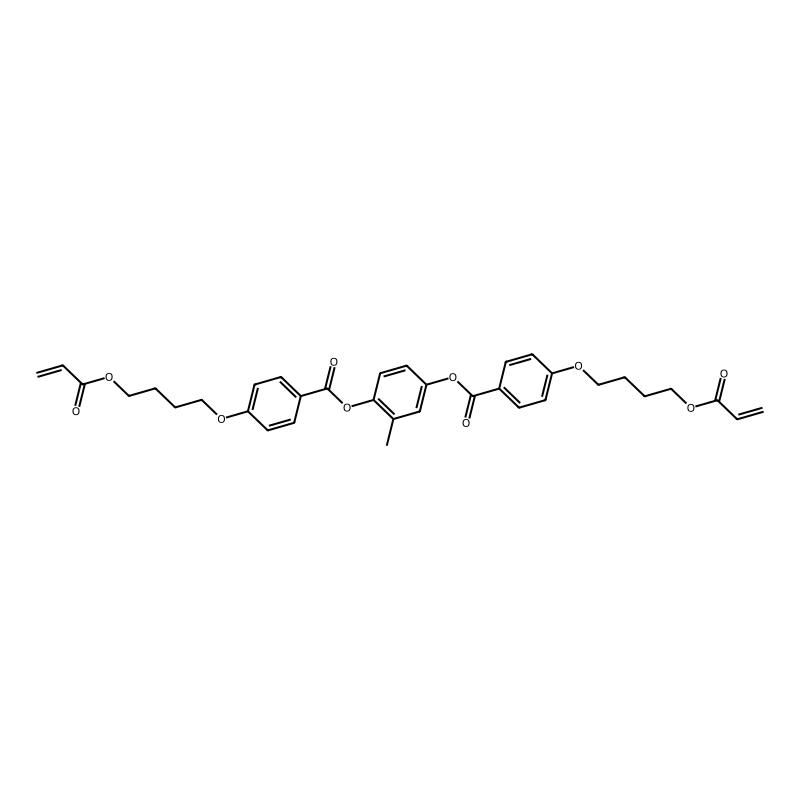

2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure and Properties

The compound's structure suggests some potential areas for investigation. 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) contains two key functional groups: an aromatic core and an acrylate group. Aromatic compounds are often studied for their potential applications in liquid crystals and functional materials . Acrylate groups are known for their ability to undergo polymerization , making the compound a potential candidate for research in polymer chemistry .

Availability and Research Focus

While 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) can be obtained from some chemical suppliers [, , ], the limited information suggests it is not a widely studied compound. Further research is needed to determine its specific properties and potential applications.

2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) is a complex organic compound with the molecular formula and a molecular weight of 704.68 g/mol. It appears as a white to light yellow powder or crystalline solid and is characterized by its high purity, typically exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC) . The compound features multiple functional groups, including acrylate and benzoate moieties, which contribute to its reactivity and potential applications in various fields.

- Polymerization: The acrylate groups can undergo free radical polymerization, leading to the formation of polymers. This reaction is commonly initiated by heat or UV light.

- Esterification: The benzoate groups can react with alcohols to form esters, facilitating further modifications and functionalization of the compound.

- Hydrolysis: In the presence of water, the ester bonds may hydrolyze, releasing the corresponding alcohols and benzoic acid derivatives.

These reactions underline the compound's versatility in synthetic chemistry and material science.

The synthesis of 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) typically involves several steps:

- Preparation of Intermediate Compounds: This may include the synthesis of 4-(acryloyloxy)butanol derivatives and benzoic acid derivatives.

- Esterification Reaction: The intermediates are reacted under acidic conditions to form the desired ester linkages.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Each step must be carefully controlled to ensure high yield and purity of the final compound.

2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) has potential applications in various fields:

- Polymer Chemistry: Due to its ability to undergo polymerization, it can be used as a monomer in creating advanced polymer materials with specific properties.

- Coatings and Adhesives: Its chemical structure makes it suitable for use in coatings that require durability and resistance to environmental factors.

- Biomedical

Interaction studies involving 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) are essential for understanding its behavior in biological systems and materials. These studies may focus on:

- Reactivity with Biological Molecules: Investigating how the compound interacts with proteins or nucleic acids could provide insights into its potential for therapeutic applications.

- Compatibility with Other Materials: Assessing how this compound interacts with other polymers or additives can help optimize formulations for coatings or adhesives.

Several compounds share structural similarities with 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate). Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Bisphenol A | C15H16O2 | Known for its use in plastics; exhibits endocrine-disrupting properties. |

| Polyethylene Glycol Diacrylate | C10H18O6 | Used as a crosslinker in hydrogels; biocompatible. |

| Acrylated Epoxidized Soybean Oil | C20H38O5 | A renewable resource; used in coatings for its low toxicity. |

The uniqueness of 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) lies in its dual functionality provided by both acrylate and benzoate groups, which may offer enhanced reactivity and versatility compared to other similar compounds. Its specific synthesis methods and potential applications further distinguish it within this class of compounds.

The development of 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) emerged from the broader evolution of reactive mesogen chemistry that began gaining prominence in the late 20th century. The compound, identified by CAS number 132900-75-5, represents a sophisticated molecular design that incorporates both liquid crystalline properties and polymerizable functionality. The systematic development of such reactive mesogens arose from the need to create materials that could maintain liquid crystalline order while being permanently fixed through polymerization processes.

The historical significance of this compound lies in its contribution to addressing fundamental challenges in liquid crystal technology. Early liquid crystal materials suffered from limited thermal stability and processing difficulties, particularly in applications requiring permanent alignment of mesogenic units. The introduction of reactive mesogens like 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) represented a paradigm shift, enabling the creation of materials that could be processed in their liquid crystalline state and then permanently locked into desired orientations through photopolymerization.

Research into solid-state polymerization of liquid-crystalline acrylic monomers has demonstrated the potential for creating materials with enhanced properties compared to conventional approaches. The development of compounds with phenyl benzoate mesogenic cores, such as the subject compound, has proven particularly valuable for achieving high conversion rates while maintaining molecular conformational control during polymerization processes.

Significance in Materials Science and Polymer Chemistry

2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) holds exceptional significance in materials science due to its unique molecular architecture that combines rigid mesogenic cores with flexible spacers and reactive terminal groups. The compound's molecular formula C₃₅H₃₆O₁₀ and molecular weight of 616.663 g/mol reflect a carefully engineered structure designed to optimize both liquid crystalline behavior and polymerization characteristics.

In polymer chemistry, this compound serves as a critical building block for creating liquid crystal elastomers (LCEs) and liquid crystal networks (LCNs). The commercial availability of diacrylate reactive mesogens such as this compound has been identified as a key driver in the LCE field, providing researchers with reliable starting materials for developing advanced actuating materials. The bifunctional nature of the compound, with acrylate groups at both termini, enables the formation of crosslinked networks while maintaining the anisotropic properties characteristic of liquid crystalline materials.

The compound's significance extends to its role in addressing processing challenges in liquid crystal technology. Traditional liquid crystal materials often require complex alignment procedures and may lose their orientation during processing. The reactive nature of 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) allows for in-situ polymerization, effectively "freezing" the desired liquid crystalline alignment and creating materials with permanent anisotropic properties.

Classification as a Reactive Mesogen

2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) is classified as a bifunctional reactive mesogen, a designation that reflects its dual functionality as both a liquid crystal-forming molecule and a polymerizable monomer. Reactive mesogens are characterized as polymerizable liquid crystal monomers with rigid cores and reactive terminal groups, and this compound exemplifies these characteristics through its aromatic core structure and terminal acrylate functionalities.

The mesogenic properties of this compound arise from its rigid aromatic core, specifically the 2-methyl-1,4-phenylene bis(benzoate) structure, which provides the molecular anisotropy necessary for liquid crystalline behavior. The flexible butoxy spacer groups connecting the rigid core to the reactive acrylate terminals serve multiple functions: they provide the molecular flexibility necessary for liquid crystalline phase formation while also influencing the compound's processing characteristics and final polymer properties.

As a reactive mesogen, the compound can be aligned using the same techniques employed for conventional liquid crystals, including electric field alignment, surface alignment, and mechanical alignment. However, unlike conventional liquid crystals, the presence of polymerizable acrylate groups allows the aligned structure to be permanently fixed through UV-initiated polymerization in the presence of appropriate photoinitiators.

The classification of this compound as a bifunctional reactive mesogen distinguishes it from monofunctional reactive mesogens, which contain only one polymerizable group. The bifunctional nature enables the formation of crosslinked networks rather than linear polymers, resulting in materials with enhanced thermal and mechanical stability while retaining liquid crystalline properties.

Overview of Current Research Directions

Current research involving 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) spans multiple domains of materials science and engineering applications. A significant focus area involves the development of liquid crystal elastomers with enhanced actuating properties. Recent studies have demonstrated that combining this compound with dithiol chain-transfer agents can create LCE films with superior mechanical properties and responsiveness to external stimuli.

Research in display technology continues to explore the compound's potential for improving liquid crystal display performance. The ability to create polymer-stabilized liquid crystal systems using reactive mesogens like this compound offers pathways to enhanced image quality, improved response times, and reduced power consumption in LCD applications. The compound's integration into LCD formulations, particularly in combination with other reactive mesogens such as RM257, has shown promise for eliminating optical bounce phenomena and improving overall display performance.

Advanced polymer modification research has investigated the incorporation of this reactive mesogen into conventional polymer systems to impart liquid crystalline properties. Studies have examined the modification of poly(methyl methacrylate) with reactive mesogens, demonstrating the potential for creating hybrid materials that combine the processing advantages of conventional polymers with the unique properties of liquid crystalline materials.

The development of exchangeable liquid crystalline elastomers represents another active research frontier. While traditional approaches have focused on combining conventional LCEs with additional exchangeable functional groups, emerging research explores the development of inherently exchangeable systems based on dynamic covalent bonds, which could potentially incorporate reactive mesogens like 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) as key structural components.

Molecular Composition and Formula

2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) is a complex organic compound with the molecular formula C₃₅H₃₆O₁₀ [1]. The compound possesses a molecular weight of 616.663 grams per mole and is identified by the Chemical Abstracts Service number 132900-75-5 [1] [44]. The monoisotopic mass of this compound is precisely 616.230847 atomic mass units, while the exact mass has been determined to be 616.21100 [1] [3].

The elemental composition reveals that carbon constitutes 68.17% of the molecular weight, hydrogen accounts for 5.88%, and oxygen comprises 25.95% of the total mass [1]. This distribution reflects the compound's aromatic nature combined with multiple ester linkages and polymerizable functional groups [7]. The molecular structure incorporates ten oxygen atoms distributed across various functional groups including ester linkages, ether bonds, and carbonyl groups [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₅H₃₆O₁₀ | [1] |

| Molecular Weight | 616.663 g/mol | [1] [44] |

| Chemical Abstracts Service Number | 132900-75-5 | [1] [44] |

| Monoisotopic Mass | 616.230847 u | [1] |

| Exact Mass | 616.21100 u | [3] |

| Carbon Content | 68.17% | Calculated |

| Hydrogen Content | 5.88% | Calculated |

| Oxygen Content | 25.95% | Calculated |

Structural Characteristics

Core Phenylene Unit with Methyl Substituent

The molecular architecture of 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) is built around a central 2-methyl-1,4-phenylene core unit [1]. This aromatic ring system features a methyl substituent positioned at the 2-position relative to the 1,4-disubstitution pattern [7]. The presence of the methyl group at this specific position influences the molecular conformation and packing characteristics of the compound [24].

The 1,4-phenylene arrangement provides a para-disubstituted benzene ring that serves as the central scaffold for the molecule [1]. This substitution pattern creates a linear molecular geometry that is conducive to liquid crystalline behavior [38]. The methyl substituent introduces asymmetry to the molecular structure while maintaining the overall rod-like character essential for mesomorphic properties [24].

Research on similar methylated phenylene systems indicates that the methyl substituent position significantly affects the molecular ordering and phase transition temperatures [24]. The steric hindrance introduced by the lateral methyl group can modify the mesomorphic properties of liquid crystal molecules by altering the intermolecular interactions [24].

Benzoate Linking Groups

The compound incorporates two benzoate ester linkages that connect the central phenylene unit to the peripheral spacer chains [1] [7]. These benzoate groups are derived from benzoic acid derivatives and serve as rigid linking units that maintain the molecular anisotropy required for liquid crystalline properties [40]. The benzoate functionality contributes significantly to the overall rigidity of the molecular framework [7].

The ester linkages in the benzoate groups exhibit characteristic thermal stability properties [31]. Studies on benzoate esters demonstrate that these functional groups typically undergo hydrolysis under basic conditions, with the rate dependent on the electronic environment of the aromatic ring [31]. The phenyl benzoate structure shows rapid hydrolysis with a half-life of approximately 11 minutes under basic conditions [31].

The benzoate linking groups also contribute to the optical properties of the compound through their aromatic character and conjugated electronic system [40]. The presence of the carbonyl group adjacent to the aromatic ring creates an electron-withdrawing environment that influences the overall electronic distribution within the molecule [40].

Butoxy Spacer Units

The molecular structure incorporates butoxy spacer units that provide flexible linkages between the rigid aromatic cores and the terminal functional groups [1]. These four-carbon aliphatic chains serve as spacers that decouple the motions of different molecular segments while maintaining overall molecular connectivity [22]. The butoxy groups consist of linear four-carbon chains terminated with oxygen atoms that form ether linkages [1].

Research on spacer length effects in liquid crystalline compounds demonstrates that the length of the alkyl spacer significantly influences the mesomorphic properties [22] [47]. Studies show that increasing spacer length can enhance liquid crystal formation in side-chain liquid crystal polymers, but beyond optimal lengths, the liquid crystalline properties may be compromised [22]. The four-carbon butoxy spacers represent an intermediate length that balances flexibility with maintenance of mesomorphic order [15].

The butoxy spacer units also affect the thermal transition behavior of the compound [47]. Investigations on dimeric liquid crystals with varying spacer lengths reveal that the temperature range over which the nematic phase exists becomes smaller with increasing spacer length [47]. The butoxy spacers in this compound provide sufficient flexibility for molecular reorientation while preserving the anisotropic properties necessary for liquid crystalline behavior [22].

Terminal Acryloyloxy Functional Groups

The molecule terminates with two acryloyloxy functional groups that provide sites for polymerization reactions [1] [14]. These groups consist of acrylic acid derivatives where the carboxyl group forms an ester linkage with the butoxy spacer units [14]. The acryloyloxy functionality contains a carbon-carbon double bond adjacent to a carbonyl group, creating a highly reactive site for radical polymerization [48].

The acryloyloxy groups are characterized by their ability to undergo free radical polymerization under appropriate conditions [14] [41]. The carbon-carbon double bond and its neighboring electron-withdrawing carbonyl group make these functional groups readily reactive with a variety of substrates [48]. This reactivity enables the compound to serve as a cross-linking monomer in polymer network formation [14].

Studies on acrylate functional groups demonstrate that these terminal units can participate in various polymerization mechanisms including radical polymerization and Michael addition reactions [48]. The presence of two acryloyloxy groups per molecule enables the formation of cross-linked networks when polymerized, leading to materials with enhanced mechanical properties [14]. The terminal positioning of these reactive groups allows for controlled polymerization while preserving the liquid crystalline order of the central molecular core [39].

Physical Properties

Appearance and Solubility Profile

2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) typically appears as a white to light yellow powder or crystalline solid at room temperature [8]. The compound exhibits high purity levels, typically exceeding 95% as determined by High-Performance Liquid Chromatography analysis [8]. The crystalline nature of the material at ambient conditions is consistent with its organized molecular structure and intermolecular interactions .

The solubility characteristics of this compound follow typical patterns observed for organic molecules of similar structure [32]. The compound demonstrates good solubility in organic solvents while exhibiting poor solubility in water, consistent with its predominantly hydrophobic character [32] [36]. This solubility profile is attributed to the extensive aromatic content and the presence of multiple ester linkages that favor interactions with organic media over aqueous environments [32].

Research on liquid crystalline compounds with similar structures indicates that solubility in long-chain alkanes is generally favorable [32]. The compound's solubility behavior is influenced by the balance between the rigid aromatic core and the flexible alkyl spacer units [32]. Storage recommendations specify maintenance at temperatures between 2-8°C under nitrogen atmosphere to preserve chemical stability [44] [8].

Thermal Transition Behavior

The thermal properties of 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) include a reported melting point of 60°C, indicating the transition from crystalline solid to liquid state [3]. Predictive calculations suggest a boiling point of approximately 816.7±65.0°C, though this represents a theoretical value given the compound's potential for thermal decomposition at elevated temperatures [3].

Studies on related liquid crystalline compounds demonstrate that thermal transition behavior is significantly influenced by molecular structure parameters [13] [17]. The presence of the methyl substituent and the specific spacer length contribute to the overall thermal stability and phase transition characteristics [47]. Research on dimeric liquid crystals indicates that compounds with similar structural features typically exhibit nematic-to-isotropic transition temperatures that depend on the spacer length and terminal group nature [47].

The thermal decomposition behavior of similar benzoate-containing compounds shows that mass losses remain within 5% before temperatures reach 285°C, primarily attributed to decomposition of unreacted monomers [13]. Rapid decomposition typically occurs in the range of 300-460°C due to molecular chain breakdown including ester group and ether bond cleavage [13]. The thermal stability of this compound is enhanced by the aromatic content, which provides resistance to thermal degradation [13].

Optical Characteristics

The optical properties of 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) are dominated by its potential for liquid crystalline behavior and associated birefringence [35]. Liquid crystalline compounds typically exhibit significant optical anisotropy due to their molecular ordering, resulting in different refractive indices for light polarized parallel and perpendicular to the molecular director [35] [39].

The birefringence properties of liquid crystalline materials are fundamental to their optical behavior [35]. When observed through crossed polarizers, liquid crystalline phases typically display characteristic optical textures that depend on the molecular orientation and the type of mesophase formed [35]. The compound's molecular structure, with its rigid aromatic core and flexible spacer units, is conducive to the formation of nematic or smectic liquid crystalline phases [38].

Research on similar liquid crystalline monomers indicates that the optical properties are highly temperature-dependent, particularly near phase transition temperatures [39]. The extraordinary and ordinary refractive indices of liquid crystalline materials typically show significant variation with temperature, especially approaching the clearing point where the material transitions to an isotropic liquid [39]. The presence of aromatic rings contributes to relatively high refractive indices compared to aliphatic materials [39].

Structure-Property Relationships

Effect of Methyl Substituent Position

The positioning of the methyl substituent at the 2-position of the central phenylene ring significantly influences the molecular properties and behavior of the compound [24] [42]. Research on methyl-substituted aromatic compounds demonstrates that the substitution position affects both the electronic properties and the molecular conformation [42]. The 2-methyl substitution pattern creates asymmetry in the molecular structure while maintaining the overall linear character necessary for liquid crystalline properties [24].

Studies on similar methylated liquid crystalline compounds indicate that lateral methyl substitution can reduce melting points and expand the nematic phase temperature range [24]. The steric hindrance introduced by the methyl group affects intermolecular packing and can destabilize certain crystalline arrangements [24]. This effect is beneficial for broadening the operational temperature range of liquid crystalline materials [24].

The electronic effects of methyl substitution also influence the compound's reactivity and stability [42]. Methyl groups act as electron-donating substituents, which can affect the reactivity of nearby functional groups and influence the overall molecular properties [42]. The position-specific effects of methyl substitution have been shown to alter the non-adiabatic dynamics and electronic transitions in aromatic systems [42].

Influence of Spacer Length on Properties

The four-carbon butoxy spacer units play a crucial role in determining the physical and chemical properties of the compound [22] [15]. Research on spacer length effects in liquid crystalline systems demonstrates that the alkyl chain length significantly influences molecular conformation, surface coverage, and overall material properties [15] [47]. The butoxy spacers provide an optimal balance between flexibility and maintenance of liquid crystalline order [22].

Studies on carbazole-based materials with varying spacer lengths show that shorter spacers exhibit stronger intermolecular interactions and denser molecular packing [15]. The four-carbon spacer length in this compound represents an intermediate value that promotes favorable molecular organization while maintaining processability [15]. Longer spacers generally result in decreased fill factor and power conversion efficiency in certain applications due to increased tunneling distances [15].

The thermal properties of compounds with different spacer lengths reveal systematic trends related to the flexible chain contribution [47]. Research on dimeric liquid crystals indicates that the overall entropy change for phase transitions can be expressed as a linear function of the number of methylene units in the spacer [47]. The butoxy spacer length contributes approximately 8.50 J K⁻¹ mol⁻¹ per methylene unit to the overall entropy change [47].

Role of Terminal Functional Groups

The terminal acryloyloxy functional groups serve multiple critical functions in determining the compound's properties and potential applications [14] [48]. These reactive terminal groups enable polymerization reactions while preserving the liquid crystalline characteristics of the molecular core [14]. The dual functionality of providing both liquid crystalline behavior and polymerizability makes this compound particularly valuable for creating ordered polymer networks [39].

The acryloyloxy groups contribute to the compound's reactivity profile through their carbon-carbon double bonds and adjacent carbonyl groups [48]. Research on acrylate polymerization demonstrates that these functional groups readily participate in radical polymerization mechanisms [41]. The presence of two terminal acryloyloxy groups per molecule enables cross-linking reactions that can lead to three-dimensional polymer networks [14].

Synthetic Routes and Methodologies

The synthesis of 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) involves multiple strategic approaches, each offering distinct advantages and limitations. The compound exists in two primary molecular variants characterized by different Chemical Abstracts Service numbers: 132900-75-5 (C₃₅H₃₆O₁₀, molecular weight 616.66 g/mol) and 187585-64-4 (C₃₇H₃₆O₁₄, molecular weight 704.68 g/mol) [1] [2] [3].

Esterification Approaches

Steglich Esterification Method

The Steglich esterification represents the most widely employed synthetic route for preparing 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate). This method utilizes dicyclohexylcarbodiimide as the primary coupling reagent in conjunction with 4-dimethylaminopyridine as a nucleophilic catalyst [4] [5] [6]. The reaction proceeds under exceptionally mild conditions at room temperature in dichloromethane solvent, making it particularly suitable for acid-labile substrates and sterically demanding molecules [4] [6].

The mechanism involves initial formation of an O-acylisourea intermediate between the carboxylic acid component and dicyclohexylcarbodiimide, which subsequently undergoes nucleophilic attack by the alcohol component to form the desired ester linkage [7] [6]. The role of 4-dimethylaminopyridine is crucial as it acts as an acyl transfer reagent, preventing the formation of unreactive N-acylurea side products through suppression of the 1,3-rearrangement pathway [7] [6]. Typical yields for the final esterification step range from 47-60% with reaction times of 12-24 hours [5].

Fischer-Type Acid-Catalyzed Esterification

Traditional Fischer esterification approaches have been explored for the synthesis of related benzoate compounds, though they present significant challenges for this particular substrate due to the presence of acid-sensitive acryloyloxy functionality [4]. The method requires elevated temperatures and acidic conditions that may lead to polymerization of the acrylate groups or degradation of the aromatic core structure.

Modified Esterification Protocols

Recent developments have focused on greener synthetic alternatives, including the use of acetonitrile as a more environmentally benign solvent system compared to dichloromethane [8]. These modified protocols maintain comparable reaction rates and yields while reducing the environmental impact and health hazards associated with chlorinated solvents [8].

Benzoate Formation Strategies

Carbodiimide-Mediated Coupling Reactions

The formation of benzoate linkages in 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) relies heavily on carbodiimide-mediated coupling chemistry. Both dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide have proven effective for this transformation [9] [10]. The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide variant offers the advantage of water-soluble byproducts, facilitating easier purification protocols [9] [10].

The coupling reaction typically employs a slight excess of the carbodiimide reagent (1.1-1.2 equivalents) relative to the carboxylic acid component, with 4-dimethylaminopyridine added in catalytic amounts (5-10 mol%) [10]. Reaction monitoring via thin-layer chromatography allows for optimization of reaction times and assessment of conversion efficiency.

Yamaguchi Anhydride Method

Alternative benzoate formation strategies include the Yamaguchi coupling approach, which proceeds through formation of mixed anhydride intermediates [11]. This method demonstrates particular utility for sterically hindered substrates and can achieve excellent yields under cryogenic conditions followed by gradual warming to room temperature [11].

Acid Chloride Approaches

Direct acylation using acid chloride intermediates represents another viable synthetic strategy, offering rapid reaction kinetics and high yields [12]. However, this approach requires careful control of reaction conditions to prevent unwanted side reactions with the acryloyloxy functionality and may necessitate protection strategies for sensitive functional groups.

Incorporation of Acryloyloxy Functionality

Direct Acryloylation Methods

The introduction of acryloyloxy groups into the molecular framework typically occurs through direct acryloylation of hydroxyl-containing precursors using acryloyl chloride or acrylic anhydride [13] [14]. These reactions require the presence of organic bases such as triethylamine or pyridine to neutralize the generated hydrogen chloride and prevent protonation of the substrate [13].

Reaction conditions must be carefully controlled to minimize polymerization of the acrylic functionality, often requiring the use of polymerization inhibitors such as 4-tert-butylcatechol or hydroquinone [13] [14]. Temperature control is critical, with most reactions conducted at 0°C to room temperature to balance reaction efficiency with selectivity [14].

Click Chemistry Approaches

Emerging methodologies for acryloyloxy incorporation involve click chemistry strategies, particularly copper-catalyzed azide-alkyne cycloaddition reactions [15] [16] [17]. These approaches offer exceptional functional group tolerance and can proceed under mild aqueous conditions, making them attractive for complex multifunctional targets [15] [17].

The click chemistry approach typically involves preparation of azide-functionalized intermediates followed by reaction with propargyl acrylate or related alkyne-bearing acrylic derivatives [17]. Optimized conditions employ dimethylsulfoxide as solvent with 2,2'-bipyridine as ligand, achieving high conversion rates and yields [17].

Protecting Group Strategies

For complex synthetic sequences, temporary protection of reactive functionalities may be necessary. Common protecting groups for hydroxyl functionalities include tert-butyldimethylsilyl ethers, benzyl ethers, and acetate esters, each offering different levels of stability and orthogonal deprotection conditions [18].

The choice of protecting group strategy depends on the specific synthetic route and subsequent reaction conditions. Silyl ethers provide excellent stability toward basic conditions but are readily cleaved under acidic or fluoride-mediated conditions [18]. Benzyl ethers offer stability to a wide range of conditions but require hydrogenolytic or dissolving metal reduction for removal [18].

Purification and Isolation Techniques

The purification of 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) requires careful consideration of the compound's physical properties and chemical stability. The compound typically appears as a white to light yellow powder or crystalline solid with limited solubility in polar protic solvents but good solubility in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylsulfoxide [1] [2] [3].

Column Chromatography

Flash column chromatography on silica gel represents the primary purification method for crude reaction products. Optimal separation conditions employ a mobile phase consisting of toluene and tert-butyl methyl ether in a 30:1 ratio, providing effective resolution of the target compound from synthetic impurities and byproducts [5]. The method is scalable from milligram to kilogram quantities and typically achieves purities of 95-98% [19].

Alternative solvent systems include hexane/ethyl acetate gradients and dichloromethane/methanol mixtures, with the specific choice depending on the nature of impurities present and the desired level of purification. Gradient elution protocols often provide superior separation efficiency compared to isocratic conditions [19].

Recrystallization Methods

Recrystallization techniques offer an effective means of achieving high-purity material, particularly for final product purification. Suitable recrystallization solvents include hexane, ethanol, and dichloromethane-methanol mixtures [20] [21]. The process typically involves dissolution of the crude material in a minimum volume of hot solvent followed by controlled cooling to induce crystallization [20] [21].

The choice of recrystallization solvent depends on the solubility characteristics of both the target compound and impurities. Hot filtration may be employed to remove insoluble impurities, while controlled cooling rates influence crystal size and purity [20] [21]. Typical purities achieved through recrystallization range from 90-95% with yields depending on the initial purity of the crude material [20].

High-Performance Liquid Chromatography

Preparative high-performance liquid chromatography provides the highest level of purification, achieving purities exceeding 99% [22] [23]. Reversed-phase conditions using acetonitrile-water gradient systems are most commonly employed, with detection typically accomplished through ultraviolet absorbance monitoring [22] [23].

The method is particularly valuable for analytical-scale purifications and for preparation of reference standards. However, the technique is limited to relatively small scales (milligram to gram quantities) and requires specialized equipment and expertise [22] [23].

Supercritical Fluid Chromatography

Supercritical fluid chromatography using carbon dioxide with methanol modifiers represents an emerging purification technique offering environmental advantages over traditional liquid chromatography methods [24]. The technique can achieve purities exceeding 98% and is particularly effective for separation of closely related structural isomers [24].

The method offers rapid separation times and eliminates the need for large volumes of organic solvents. However, it requires specialized equipment and may not be suitable for all compound types depending on their solubility characteristics in supercritical fluids [24].

Preparative Thin-Layer Chromatography

For small-scale purifications, preparative thin-layer chromatography provides a cost-effective alternative to column chromatography. The technique employs similar solvent systems to flash chromatography but is limited to milligram quantities of material [20]. Typical purities achieved range from 85-95% depending on the complexity of the crude mixture [20].

Analytical Characterization Methods

Comprehensive characterization of 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) requires a multifaceted analytical approach combining spectroscopic, thermal, and chromatographic techniques. The complex molecular structure, featuring multiple functional groups and potential for conformational flexibility, necessitates careful selection of analytical methods to ensure complete structural confirmation and purity assessment.

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy serves as the primary tool for structural characterization, providing detailed information about the aromatic and aliphatic regions of the molecule [1] [25]. The spectrum typically exhibits characteristic signals corresponding to the methylphenylene core, benzoate aromatic protons, butoxy spacer chains, and terminal acryloyloxy groups [1] [25].

Key spectroscopic features include singlet signals corresponding to imine groups when present in related derivatives, doublet of doublet patterns for aromatic protons of benzene rings, and complex multipets for the aliphatic butoxy chains [5]. The acryloyloxy functionality exhibits characteristic vinyl proton signals in the 5.8-6.4 ppm region, providing definitive confirmation of successful functionalization [26] [17].

Carbon-13 nuclear magnetic resonance spectroscopy complements proton analysis by providing information about the carbon framework and functional group environments [27] [28]. The technique is particularly valuable for distinguishing between different carbon environments in the aromatic regions and for confirming the presence of carbonyl carbons associated with ester linkages [27] [28].

Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy and nuclear Overhauser effect spectroscopy, can provide additional structural insights, particularly regarding molecular conformation and spatial relationships between functional groups [29] [30].

Fourier Transform Infrared Spectroscopy

Infrared spectroscopy provides rapid and definitive identification of functional groups present in the molecular structure [31] [32] [33]. The most diagnostic features include strong carbonyl stretching vibrations in the 1720-1735 cm⁻¹ region, characteristic of aromatic ester functionalities [34]. The exact position of the carbonyl absorption provides information about the electronic environment and conjugation effects [32] [34].

Additional important spectral features include aromatic carbon-carbon stretching vibrations around 1600 cm⁻¹, aliphatic carbon-hydrogen stretching in the 2800-3000 cm⁻¹ region, and characteristic acrylic carbon-carbon double bond stretching around 1630 cm⁻¹ [35] [36]. The presence of multiple ester groups results in particularly intense carbonyl absorptions, facilitating ready identification [33] [34].

The technique serves as an excellent complement to nuclear magnetic resonance spectroscopy and provides rapid screening capabilities for reaction monitoring and purity assessment [35] [36]. Comparison with reference spectra can confirm structural identity and detect the presence of impurities [33].

Mass Spectrometry Analysis

High-resolution mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation analysis [37] [38] [39]. Electrospray ionization and matrix-assisted laser desorption ionization are the preferred ionization methods, typically generating protonated molecular ions and sodium adducts [38] [39].

Fragmentation patterns provide valuable structural information, with characteristic losses corresponding to acryloyloxy groups, butoxy chains, and benzoate fragments [37] [40]. Tandem mass spectrometry experiments can provide detailed sequence information and confirm the connectivity of functional groups [38] [39].

The technique is particularly valuable for distinguishing between structural isomers and confirming the molecular formula. High-resolution measurements enable accurate mass determination to within 0.001 Da, providing definitive confirmation of molecular composition [37] [39].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the chromophoric systems present in the molecule, particularly the aromatic benzoate components [41]. The technique is valuable for concentration determination and can detect impurities with different chromophoric properties [42].

Typical absorption maxima occur in the 250-280 nm region, corresponding to aromatic π-π* transitions. The exact position and intensity of absorption bands depend on the degree of conjugation and substitution patterns on the aromatic rings [42].

Thermal Analysis Methodologies

Differential Scanning Calorimetry

Differential scanning calorimetry represents the primary thermal analysis technique for characterizing phase behavior and thermal transitions [43] [27] [44]. The method provides quantitative information about glass transition temperatures, melting points, crystallization behavior, and liquid crystalline phase transitions [43] [27].

For 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate), differential scanning calorimetry reveals complex thermal behavior with multiple phase transitions. The mesomorphic range typically spans from 70°C to 130°C for the 132900-75-5 variant, indicating the presence of liquid crystalline phases [1] [3] [45]. The 187585-64-4 variant exhibits a melting point around 60°C [2] [25].

Thermal analysis protocols typically employ heating and cooling rates of 10°C/min under nitrogen atmosphere to prevent oxidative degradation. Multiple heating and cooling cycles help distinguish between kinetic and thermodynamic effects and confirm the reversibility of phase transitions [27] [44].

Thermogravimetric Analysis

Thermogravimetric analysis provides information about thermal stability and decomposition behavior under controlled heating conditions [27] [46]. The technique is valuable for determining processing windows and assessing long-term thermal stability [27].

Typical decomposition temperatures for related liquid crystalline compounds range from 300-400°C, with the exact value depending on the molecular structure and atmosphere employed [27]. Multi-stage decomposition may occur, corresponding to loss of different functional groups or fragmentation of the molecular backbone [27].

Dynamic thermogravimetric analysis under different atmospheres (nitrogen, air, oxygen) can provide insights into decomposition mechanisms and identify optimal storage and processing conditions [27] [46].

Hot Stage Polarizing Optical Microscopy

Hot stage polarizing optical microscopy serves as the definitive technique for identifying and characterizing liquid crystalline phases [43] [47] [48]. The method provides direct visual observation of phase transitions and enables identification of specific mesophase types based on characteristic optical textures [43] [48].

The technique employs crossed polarizers to detect optical anisotropy, with liquid crystalline phases appearing bright against a dark background due to their birefringent nature [43] [48]. Different mesophase types exhibit characteristic textures, enabling phase identification and determination of phase transition temperatures [47] [48].

Combined with differential scanning calorimetry, hot stage polarizing optical microscopy provides comprehensive characterization of thermal and mesomorphic behavior [43] [48]. The technique is particularly valuable for detecting monotropic phases that may not be apparent in calorimetric measurements [48].

Crystallographic Studies

X-ray Diffraction Analysis

X-ray diffraction provides the most definitive structural information available, enabling determination of molecular geometry, crystal packing, and intermolecular interactions [49] [50] [51]. Both single crystal and powder diffraction methods are employed depending on the availability of suitable crystals and the specific information required [52] [49].

Single crystal X-ray diffraction offers the highest level of structural detail, providing atomic coordinates, bond lengths, bond angles, and crystal packing information [53] [54]. However, the technique requires high-quality single crystals, which may be challenging to obtain for liquid crystalline compounds [49].

Powder X-ray diffraction is more readily accessible and provides valuable information about crystalline phases, polymorphism, and degree of crystallinity [52] [50]. The technique is particularly useful for characterizing mesophase structures and monitoring phase transitions as a function of temperature [50] [55].

Variable temperature X-ray diffraction experiments can provide insights into phase transition mechanisms and structural changes accompanying thermal transitions [55]. The technique complements thermal analysis methods and provides molecular-level understanding of phase behavior [50] [55].

Grazing Incidence X-ray Diffraction

For thin film applications, grazing incidence X-ray diffraction provides specialized capabilities for characterizing surface and near-surface structures [43]. The technique is particularly valuable for studying molecular orientation and ordering in liquid crystalline films [43].

The method employs small incident angles to enhance surface sensitivity and can detect structural features not apparent in conventional diffraction geometries [43]. Combined with polarizing optical microscopy and thermal analysis, the technique provides comprehensive characterization of mesomorphic behavior [43].

Purity Determination Protocols

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography represents the gold standard for purity determination, providing quantitative analysis of main component content and impurity profiling [1] [3] [22] [56]. Reversed-phase conditions using acetonitrile-water gradient systems with diode array detection are most commonly employed [22] [56].

Typical purity specifications require minimum 95.0 area percent by high-performance liquid chromatography analysis [1] [2] [3]. The method provides detection limits of 0.1-1% for most impurities and enables identification of synthetic byproducts and degradation products [22] [57].

Method validation protocols ensure accuracy, precision, and robustness of analytical results. Calibration curves, system suitability tests, and forced degradation studies establish method reliability and detection capabilities [22] [57].

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry provides complementary purity analysis capabilities, particularly for volatile impurities and residual solvents [40] [58]. The technique offers excellent sensitivity and selectivity for trace-level contaminants [40].

Specialized methods have been developed for analysis of acrylic monomers and related compounds in complex matrices [40] [58]. These methods employ careful optimization of injection conditions and temperature programs to achieve optimal separation and detection [40].

Thin-Layer Chromatography

Thin-layer chromatography serves as a rapid screening method for purity assessment and reaction monitoring [20]. The technique provides qualitative information about the number and relative amounts of components present [20].

Multiple solvent systems may be employed to optimize separation and detect different classes of impurities. Visualization under ultraviolet light and with chemical staining reagents enhances detection capabilities [20].

Capillary Electrophoresis

Emerging techniques such as capillary electrophoresis offer alternative approaches for purity analysis, particularly for charged or ionizable compounds [59]. The method provides high-resolution separations and requires minimal sample volumes [59].

XLogP3

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.